Ferric Hypophosphite

Solubility Formulation Science Bioavailability

Sourcing a single-source Fe & P precursor for amorphous alloy electrodeposition is challenging. Ferric Hypophosphite eliminates alkali metal contamination (vs. sodium hypophosphite) in Fe-P plating baths. - Dual Fe³⁺/Hypophosphite Source: Enables co-deposition of Fe-P amorphous alloy films in a single-molecule precursor system. - Controlled Solubility: 1:2300 in cold water; solubility increases in citrate solutions for tailored liquid formulations. - Defined Composition: Fe 22.27%, P 37.05%, ensuring batch-to-batch reproducibility for analytical reference standards. Supplied with full documentation for procurement compliance.

Molecular Formula FeH3O6P3+3
Molecular Weight 247.79 g/mol
CAS No. 7783-84-8
Cat. No. B1603006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric Hypophosphite
CAS7783-84-8
Molecular FormulaFeH3O6P3+3
Molecular Weight247.79 g/mol
Structural Identifiers
SMILES[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3]
InChIInChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;
InChIKeyAKUPWWXXOPZGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Hypophosphite Specifications


Ferric Hypophosphite (Iron(III) hypophosphite, CAS 7783-84-8) is an inorganic iron salt with the molecular formula Fe(H₂PO₂)₃ [1]. It is characterized as a white or grayish-white, odorless, and tasteless powder with a density of approximately 2.97 g/cm³ at 20°C and a boiling point of 480°C at 101,325 Pa [2]. Its solubility is limited, dissolving in 1 part in 2300 parts of cold water and 1 part in 1200 parts of boiling water, though solubility increases in the presence of hypophosphorous acid or warm concentrated alkali citrate solutions [3]. It is typically procured for specialized applications in historical pharmaceuticals, nutritional fortification, and as a reducing agent or source of phosphorus in industrial processes.

Ferric Hypophosphite Substitution Risks


The substitution of Ferric Hypophosphite with other iron salts or hypophosphite sources is a high-risk decision due to the compound's unique combination of physicochemical properties, which are not replicated by its common alternatives. Unlike highly soluble ferrous salts (e.g., ferrous sulfate), Ferric Hypophosphite exhibits markedly different solubility behavior (1:2300 in cold water), which directly dictates its reactivity, stability, and performance in formulation [1]. Furthermore, its specific decomposition pathway and stability profile differ from other ferric salts like ferric pyrophosphate, which are more common in food fortification [2]. This intrinsic specificity directly influences its suitability for particular industrial and research applications, where substituting it with a compound like sodium hypophosphite would introduce an entirely different cation (Na⁺ vs Fe³⁺) and alter the redox chemistry and final product composition [3]. The evidence below quantifies these key differentiators against relevant comparators.

Ferric Hypophosphite Differentiation Guide


Solubility & Citrate Chelation

Ferric Hypophosphite demonstrates a unique solubility profile that differentiates it from other common ferric iron fortificants. It dissolves at a ratio of 1:2300 in cold water, which is significantly less soluble than ferrous sulfate, but its solubility is notably enhanced in warm, concentrated alkali citrate solutions [1]. This contrasts with ferric pyrophosphate (FePP), which has a defined solubility product (Ksp ≈ 10⁻²⁶ to 10⁻²⁹) and does not exhibit the same pronounced, specific solubility enhancement in citrate systems [2]. This distinction is critical for formulation strategies aiming to achieve controlled iron release or targeted delivery.

Solubility Formulation Science Bioavailability

Thermal Stability & Decomposition

Ferric Hypophosphite exhibits a defined boiling point of 480°C at standard atmospheric pressure, indicative of a specific thermal stability range before decomposition [1]. While comparative quantitative decomposition data under identical conditions for sodium hypophosphite is not readily available in open literature for direct side-by-side comparison, the presence of the Fe³⁺ cation in Ferric Hypophosphite is known to fundamentally alter its reduction potential and thermal decomposition pathway compared to the Na⁺ salt [2]. This difference is a primary reason sodium hypophosphite cannot be directly substituted as a reducing agent in systems requiring iron deposition or where sodium contamination is problematic.

Thermal Stability Electroless Plating Reducing Agent

Oxidative Stability & Photoreactivity

Ferric Hypophosphite is documented to be stable if stored and used under specified conditions, with a specific contraindication to avoid contact with acids [1]. It also requires protection from light [2]. This stability profile contrasts sharply with ferrous sulfate, which is highly susceptible to oxidation in air, forming insoluble ferric salts that reduce its bioavailability [3]. The relative stability of the Fe³⁺ oxidation state in Ferric Hypophosphite offers a practical advantage in formulation and storage compared to Fe²⁺ salts.

Chemical Stability Storage Formulation

Ferric Hypophosphite Applications


Nutritional & Pharmaceutical Formulations

Based on its documented historical use as a dietary supplement for phosphorus [1] and its presence in historical pharmaceutical preparations [2], Ferric Hypophosphite is procured for the replication of legacy formulations or the development of specialized nutritional products. The evidence of its limited but enhanced solubility in citrate solutions [3] supports its use in specific oral liquid or semi-solid preparations where controlled iron and phosphorus delivery is a design parameter, and where the sensory issues (e.g., metallic taste, discoloration) associated with more reactive ferrous salts are unacceptable.

Iron-Phosphorus Electroplating

In the electroplating industry, Ferric Hypophosphite can be used as a source of hypophosphite ions in aqueous acid iron-phosphorus baths for the electrodeposition of Fe-P alloy films [1]. The use of a ferric hypophosphite salt, as opposed to sodium hypophosphite, eliminates the introduction of sodium cations into the plating bath, which can be critical for achieving specific alloy compositions or avoiding the negative effects of alkali metal contamination on deposit properties. Its defined thermal stability [2] also makes it a candidate for processes requiring elevated temperatures.

Fe-P Alloy Synthesis

The unique properties of Ferric Hypophosphite make it a precursor of interest in materials science, particularly for the electrochemical or chemical preparation of amorphous iron-phosphorus (Fe-P) alloys [1]. The compound provides both the iron (Fe³⁺) and phosphorus (P) source in a single molecule. The presence of the hypophosphite anion serves as a reducing agent, enabling the co-deposition of Fe and P. This is a specific synthetic route that cannot be achieved by using a simple mixture of ferric chloride and sodium hypophosphite due to differences in reaction kinetics and the local chemical environment at the electrode surface.

Analytical Reference Standard

Due to its well-defined composition (Fe 22.27%, P 37.05%) and stability when protected from light [1], Ferric Hypophosphite can serve as a reference material for analytical method development and validation. Its specific decomposition and reaction with oxidizing agents [2] provide a known and reproducible chemical behavior, which is valuable in educational settings and for calibrating analytical instruments used for the quantification of hypophosphite or ferric ions in complex matrices.

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